molecular formula C13H18N2O2 B262415 N-[2-(diethylamino)-2-oxoethyl]benzamide

N-[2-(diethylamino)-2-oxoethyl]benzamide

Cat. No.: B262415
M. Wt: 234.29 g/mol
InChI Key: BMFNACPFYGOAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Diethylamino)-2-oxoethyl]benzamide is a benzamide derivative characterized by a diethylaminoethyl carboxamide group attached to a benzoyl core. The diethylamino group likely enhances solubility and modulates receptor binding, as seen in melanin-targeting benzamide analogs used in PET imaging .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[2-(diethylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C13H18N2O2/c1-3-15(4-2)12(16)10-14-13(17)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,17)

InChI Key

BMFNACPFYGOAJS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CNC(=O)C1=CC=CC=C1

Canonical SMILES

CCN(CC)C(=O)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Activities

The following table summarizes key analogs, their structural features, and reported biological activities:

Compound Name (Source) Substituents/Modifications Molecular Weight* Key Biological Activity
N-[2-(Diethylamino)-2-oxoethyl]benzamide Benzamide + diethylaminoethyl carboxamide 278.35 (calc.) Inferred melanin targeting (from analogs)
18F-FBZA () 4-Fluoro substitution, diethylaminoethyl group 296.31 (calc.) PET imaging agent for melanoma
5c () 3-Chloro-2-methylbenzamide + 1H-benzimidazol-6-yl - Pancreatic β-cell modulation
Nitazoxanide () 5-Nitrothiazole + acetoxy group 327.28 Antiparasitic
THHEB () 3,4,5-Trihydroxybenzamide + phenethyl group 331.34 (calc.) Antioxidant (IC₅₀: 22.8 µM for DPPH)
Metoclopramide () 4-Amino-5-chloro-2-methoxy substitution 354.27 Antiemetic/prokinetic agent

*Calculated using PubChem or provided data.

Structural and Functional Insights

Diethylamino vs. Benzylamino Groups

Compounds with diethylaminoethyl groups (e.g., 18F-FBZA) exhibit enhanced melanin specificity in PET imaging due to improved lipophilicity and binding kinetics . In contrast, benzylamino analogs (e.g., 5c) show activity in pancreatic β-cell modulation, suggesting that bulkier aromatic substituents may favor intracellular targets .

Substituent Effects on Bioactivity
  • Halogenation: Chloro or fluoro substitutions (e.g., 5c, 18F-FBZA) improve target selectivity. For example, 18F-FBZA’s fluorine atom enables radiolabeling for diagnostic use .
  • Nitro Groups : Nitazoxanide’s 5-nitrothiazole moiety is critical for antiparasitic activity via interference with pyruvate:ferredoxin oxidoreductase .
  • Hydroxy Groups : THHEB’s trihydroxybenzamide structure confers potent antioxidant activity by scavenging free radicals .

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